molecular formula C25H16N4O8S B15017278 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B15017278
M. Wt: 532.5 g/mol
InChI Key: UGWZFFVYAYCZQW-UHFFFAOYSA-N
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Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that features a benzo[de]isoquinoline core with nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is to start with the benzo[de]isoquinoline core, which can be synthesized through a series of condensation reactionsThe sulfonamide group is introduced through sulfonation followed by amide formation with 3-methylphenylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and DNA. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The sulfonamide group can form hydrogen bonds with proteins, affecting their function .

Properties

Molecular Formula

C25H16N4O8S

Molecular Weight

532.5 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C25H16N4O8S/c1-14-3-2-4-16(9-14)26-38(36,37)20-7-5-17(6-8-20)27-24(30)21-12-18(28(32)33)10-15-11-19(29(34)35)13-22(23(15)21)25(27)31/h2-13,26H,1H3

InChI Key

UGWZFFVYAYCZQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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